molecular formula C17H16N2O3 B2380098 methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate CAS No. 729578-83-0

methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate

Cat. No. B2380098
CAS RN: 729578-83-0
M. Wt: 296.326
InChI Key: WQMCXOWMMRMABV-UHFFFAOYSA-N
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Description

“Methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate” is an ester .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H9NO3 . The InChI string is InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-8(3-5-9)10(13)6-7-12/h2-5H,6H2,1H3 . The Canonical SMILES string is COC(=O)C1=CC=C(C=C1)C(=O)CC#N .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 203.19 g/mol . It has a density of 1.2±0.1 g/cm3 . The boiling point is 397.7±27.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.8±3.0 kJ/mol . The flash point is 174.0±13.9 °C . The index of refraction is 1.536 . The molar refractivity is 52.6±0.3 cm3 . The topological polar surface area is 67.2 Ų .

Scientific Research Applications

Electropolymerization and Surface Modification

  • Self-Assembled Monolayers and Electropolymerization : Derivatives of pyrrole, which includes compounds similar to methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate, have been used to form self-assembled monolayers on gold. These monolayers improve the properties of copolymerized poly(pyrrole) layers, affecting the surface structure, conductivity, and capacity of the films. This has potential applications in electronic and sensing devices (Schneider, Füser, Bolte, & Terfort, 2017).

Synthesis of Heterocyclic Systems

  • Preparation of Polyfunctional Heterocyclic Systems : Methyl esters related to the target compound have been utilized as versatile synthons for the preparation of various polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, and isoxazoles. These systems are crucial in pharmaceutical and synthetic chemistry (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Antimicrobial Properties

  • Antimicrobial Activities of Derivatives : Novel derivatives of pyrrole, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, have shown significant antibacterial and antifungal activities. The presence of the heterocyclic ring plays a key role in this activity, suggesting potential for the development of new antimicrobial agents (Hublikar et al., 2019).

Polymer and Material Science

  • Synthesis of Polymers and Materials : Pyrrole derivatives are integral in the synthesis of various polymers and materials with unique properties. These substances find applications in coatings, electronic devices, and as functional materials in various industries (Almeida et al., 2017).

Drug Development

  • Drug Development and Medicinal Chemistry : Compounds structurally similar to this compound are used in drug development, particularly in synthesizing molecules with potential pharmacological activities. These compounds serve as key intermediates in the synthesis of novel drugs and therapeutic agents (Koriatopoulou, Karousis, & Varvounis, 2008).

properties

IUPAC Name

methyl 4-[3-(2-cyanoacetyl)-2,5-dimethylpyrrol-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-10-15(16(20)8-9-18)12(2)19(11)14-6-4-13(5-7-14)17(21)22-3/h4-7,10H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMCXOWMMRMABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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